molecular formula C22H26N4O3 B2579111 (E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 1147693-02-4

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No. B2579111
CAS RN: 1147693-02-4
M. Wt: 394.475
InChI Key: NCCZTUOUVBWVKY-UHFFFAOYSA-N
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Description

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality (E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Pharmacological Profiles

Research has shown that the stereochemistry of compounds significantly influences their pharmacological profiles. For example, studies on enantiomerically pure compounds like phenylpiracetam have demonstrated direct relationships between the configuration of stereocenters and biological properties, highlighting the importance of stereochemistry in designing effective pharmacological agents (Veinberg et al., 2015). This aspect of research is crucial in understanding how similar compounds, including the one , could be modified or utilized in scientific research for specific biological effects.

Acrylamide Research

The study and mitigation of acrylamide, a compound formed in heat-treated foods, has been a significant area of research. Investigations into its chemistry, biochemistry, and methods to reduce its levels in food highlight a broad interest in understanding the effects of chemical compounds on health and safety. Research into acrylamide has led to developments in analytical methods, including biosensors for its detection in foods, underscoring the importance of chemical analysis in public health (Friedman, 2003).

Enaminoketones and Enaminothiones

Enaminoketones and enaminonitriles have been identified as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds have been utilized in creating molecules with significant biological activities, including potential anticonvulsant properties. The research in this area demonstrates the potential of chemical compounds in drug discovery and development (Negri, Kascheres, & Kascheres, 2004).

Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) have been studied for their significant biological and pharmacological effects, including antioxidant activities. Research into the structure-activity relationships of HCAs has been instrumental in understanding how these compounds can be optimized for various therapeutic applications. This area of study indicates the potential for chemical compounds to be used in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-10-26-15(2)12-17(16(26)3)13-18(14-23)22(28)25-19-5-7-20(8-6-19)29-11-9-21(24)27/h5-8,12-13H,4,9-11H2,1-3H3,(H2,24,27)(H,25,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZTUOUVBWVKY-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

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